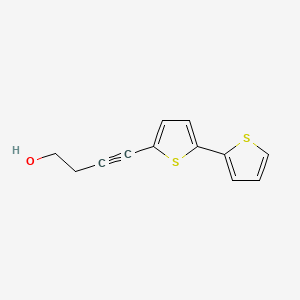
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene
Descripción general
Descripción
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene, a compound extracted from natural sources like Echinops latifolius, has demonstrated significant potential in biomedical research due to its anti-cancer and anti-inflammatory properties. Its chemical structure has been thoroughly analyzed, laying the groundwork for future research and potential therapeutic applications.
Chemical Composition and Sources
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is a chemical compound found in various natural sources. It is one of the thiophenes isolated from the roots of Echinops latifolius Tausch, along with other similar compounds (Wang et al., 2007), (Chang et al., 2015), (Yu-wei, 2008). This compound has been identified through detailed NMR spectroscopic analysis and comparison with literature values.Biological Activities
In studies, it has shown inhibition activities against human cancer cell lines, suggesting its potential therapeutic applications in cancer treatment (Wang et al., 2007). Additionally, the compound has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases (Chang et al., 2015).Synthesis and Structural Analysis
The synthesis and structural elucidation of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene have been a focus of several studies. Advanced spectroscopic techniques have been utilized to confirm its structure and explore its potential for further chemical modifications (Yu-wei, 2008).Aplicaciones Científicas De Investigación
Anticancer Properties: Research on 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene has revealed its promising anticancer properties. It has been found to exhibit significant inhibitory activities against human cancer cell lines, such as A375-S2 and HeLa.
Anti-inflammatory Activity
Structural and Chemical Analysis: The structural and chemical analysis of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene forms a critical part of scientific research surrounding this compound. Detailed analysis of its molecular structure through NMR spectroscopy and other techniques is crucial for understanding its chemical behavior and potential for modifications.
Mecanismo De Acción
Phototoxic Activities
Two new thiophenes, including 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene, were isolated from the roots of Echinops latifolius Tausch. These compounds showed significant inhibition activities against human cancer cell lines A375-S2 and HeLa, with IC(50) values ranging from 3.1 to 13.5 micromol/L, dependent on their exposure to long wavelength ultraviolet light (Wang et al., 2007).Antioxidative and Anti-inflammatory Activities
In a study focusing on metabolites from Tagetes minuta, 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene was identified as one of the compounds with significant antioxidative and anti-inflammatory potential. This was demonstrated through the scavenging activity of DPPH radicals and significant decreases in NFκB p65, TNF-α, and IL-6 levels at tested concentrations (Ibrahim et al., 2018).Anti-inflammatory Activity
Another study on the root of Echinops grijsii identified 5-(4-hydroxy-3-methoxy-1-butyny)-2,2′-bithiophene, a derivative of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene. This compound, along with others, exhibited significant anti-inflammatory activity against nitrite production in LPS-stimulated RAW 264.7 cells (Chang et al., 2015).Efectos Bioquímicos Y Fisiológicos
Phototoxic Activities and Cancer Cell Inhibition
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene has been studied for its phototoxic activities, particularly in its interaction with cancer cells. A study on Echinops latifolius Tausch found that this compound significantly inhibited human cancer cell lines A375-S2 and HeLa. The inhibition activities were dependent on exposure to long wavelength ultraviolet light, indicating a phototoxic mechanism (Wang et al., 2007).Anti-inflammatory Activity
Research also points to the anti-inflammatory properties of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene. In a study involving the root of Echinops grijsii, the compound demonstrated significant anti-inflammatory activity against nitrite production in LPS-stimulated RAW 264.7 cells, a model for inflammation (Chang et al., 2015).Antioxidative Potential
An investigation into the metabolites of Tagetes minuta revealed that 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene possesses significant antioxidative potential. This was demonstrated through the scavenging activity of DPPH radicals, suggesting a role in combating oxidative stress (Ibrahim et al., 2018).Ventajas Y Limitaciones Para Experimentos De Laboratorio
Advantages
Phototoxic Activity in Cancer Research: Lab experiments with 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene have demonstrated its significant phototoxic activities against cancer cell lines, such as A375-S2 and HeLa. This finding is crucial for cancer research, providing a pathway for developing new therapeutic strategies. The ability to inhibit cancer cells under specific conditions (like exposure to long wavelength ultraviolet light) is a notable advantage (Wang et al., 2007).Anti-Inflammatory Properties: Another advantage seen in lab settings is the compound's anti-inflammatory activity. Studies using cell lines such as RAW 264.7 have shown that 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene can significantly reduce inflammation, which is valuable for research into inflammatory diseases (Chang et al., 2015).
Limitations
Complexity of Isolation and Analysis: The compound's isolation from natural sources like Echinops latifolius Tausch and its subsequent structural analysis can be complex and time-consuming. This process involves detailed NMR spectroscopic analysis and comparison with literature, which may limit its accessibility for widespread laboratory use (Zhang Yu-wei, 2008).Specificity of Phototoxic Effect: The phototoxic effect of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is dependent on exposure to long wavelength ultraviolet light. This specificity may limit its applicability in broader therapeutic contexts where such specific conditions cannot be easily replicated or controlled (Wang et al., 2007).
Direcciones Futuras
Expanding Phototoxic Activity Studies
The compound's ability to inhibit cancer cells under specific conditions like exposure to long wavelength ultraviolet light suggests potential for development in cancer therapeutics. More in-depth studies on its mechanism of action and efficacy across different types of cancer cells could be explored (Wang et al., 2007).Investigating Anti-Inflammatory Mechanisms
Further investigation into the anti-inflammatory mechanisms of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene is another promising direction. Understanding its impact on inflammation pathways at a molecular level could open up new avenues for treating various inflammatory disorders (Chang et al., 2015).Synthetic Modifications and Derivatives
Research could also focus on the synthesis of new derivatives of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene to enhance its therapeutic properties or to minimize any potential toxicity. Experimenting with different synthetic modifications could lead to compounds with improved efficacy or novel applications.Biosynthetic Pathway Exploration
Another area of future research could be the exploration of biosynthetic pathways of 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene. Understanding its natural biosynthesis in plants could provide insights into more efficient synthetic production methods or reveal new naturally occurring analogs with similar or improved properties (Margl et al., 2001).Propiedades
IUPAC Name |
4-(5-thiophen-2-ylthiophen-2-yl)but-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c13-8-2-1-4-10-6-7-12(15-10)11-5-3-9-14-11/h3,5-7,9,13H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKPCVROMAYWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150533 | |
| Record name | 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene | |
CAS RN |
1137-87-7 | |
| Record name | 5-(4-Hydroxy-1-butynyl)-2,2′-bithienyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-(2-Thienyl)-2-thienyl)-3-butyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(2-THIENYL)-2-THIENYL)-3-BUTYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABT7YQY6YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | 4-[2,2'-Bithiophen-5-yl]-3-butyn-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



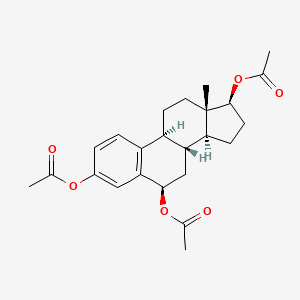
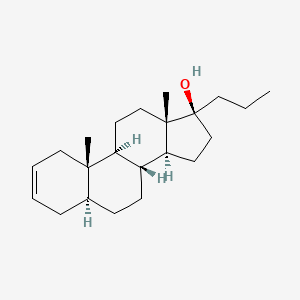
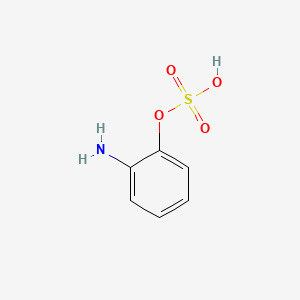
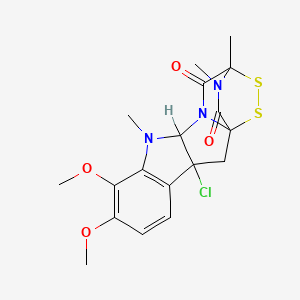
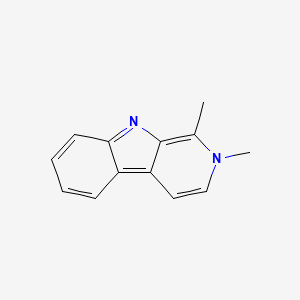
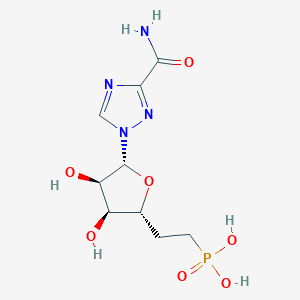
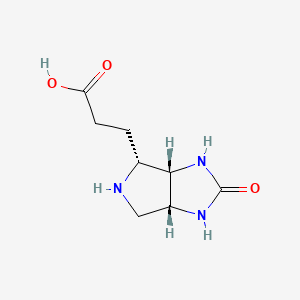
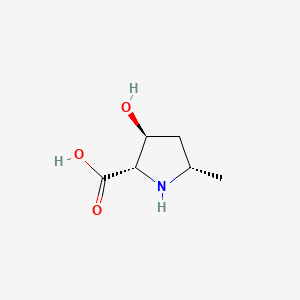
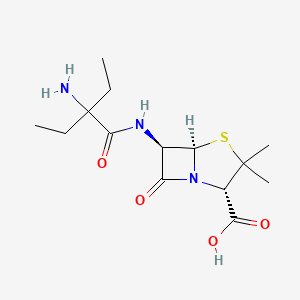
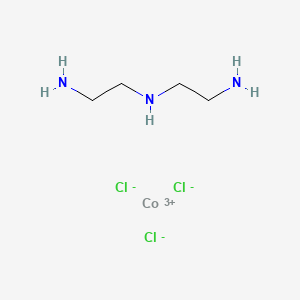
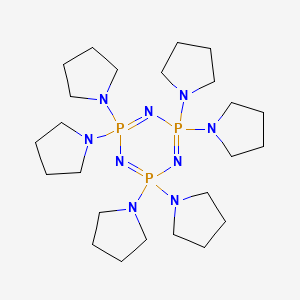
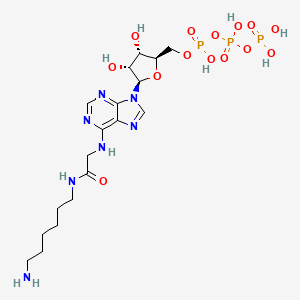
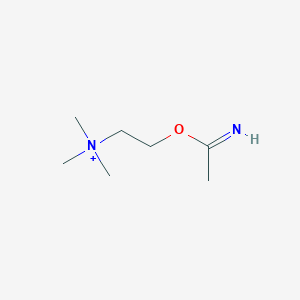
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)